molecular formula C17H16FNO3 B4995279 4-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-oxobutanamide

4-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-oxobutanamide

Cat. No. B4995279
M. Wt: 301.31 g/mol
InChI Key: JAMZUOILSGLKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-oxobutanamide, also known as FUB-AMB, is a synthetic cannabinoid that has gained popularity in the research industry for its potential applications in medicinal chemistry. FUB-AMB belongs to the class of indazole-based synthetic cannabinoids and has been found to exhibit high affinity for the CB1 and CB2 receptors.

Mechanism of Action

4-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-oxobutanamide exerts its pharmacological effects by interacting with the CB1 and CB2 receptors in the endocannabinoid system. It has been found to exhibit high affinity for these receptors, leading to the activation of various signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. This compound has also been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-oxobutanamide is its high affinity for the CB1 and CB2 receptors, making it a potent tool for studying the endocannabinoid system. However, the use of this compound in lab experiments is limited by its potential toxicity and the lack of long-term safety data.

Future Directions

There are several future directions for the research on 4-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-oxobutanamide. One potential area of research is the development of this compound analogs with improved pharmacological properties. Another potential area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases and oxidative stress-related diseases. Additionally, further studies are needed to investigate the safety and toxicity of this compound.

Synthesis Methods

The synthesis of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-oxobutanamide involves the condensation of 2-methoxyphenylhydrazine and 4-fluorobenzaldehyde to form 2-(4-fluorophenyl) hydrazinecarboxaldehyde, which is then reacted with indazole-3-carboxylic acid to form the final product, this compound.

Scientific Research Applications

4-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-oxobutanamide has been extensively studied for its potential use in medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anxiolytic effects. This compound has also been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-22-16-5-3-2-4-14(16)19-17(21)11-10-15(20)12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMZUOILSGLKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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